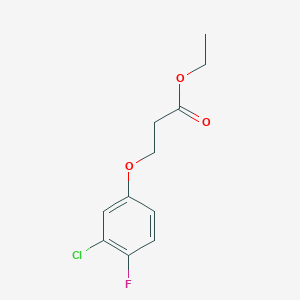

Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3-chloro-4-fluorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO3/c1-2-15-11(14)5-6-16-8-3-4-10(13)9(12)7-8/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQKWDLTCFNOAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 3 3 Chloro 4 Fluoro Phenoxy Propanoate and Analogues

Established Synthetic Pathways for Phenoxypropanoate Esters

The assembly of the target molecule can be approached by forming the two key linkages—the ester and the ether—in separate conceptual steps. The principal methods include classical esterification and etherification reactions, as well as modern cross-coupling techniques.

The formation of the ethyl ester group is a critical step, which can be accomplished by reacting a corresponding propanoic acid derivative with ethanol (B145695). The most common method for this transformation is the Fischer-Speier esterification.

This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol. libretexts.org For the synthesis of phenoxypropanoate esters, this would typically involve the esterification of 3-(3-chloro-4-fluoro-phenoxy)propanoic acid with ethanol. The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product. organic-chemistry.org This is commonly achieved by using a large excess of the alcohol (ethanol) or by removing water as it is formed, for instance, through azeotropic distillation. chemistrysteps.combyjus.com

The mechanism involves protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, which enhances its electrophilicity. chemistrysteps.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the final ester. byjus.com

| Parameter | Description | Common Examples |

|---|---|---|

| Carboxylic Acid | The acid substrate containing the desired R-group. | 3-(3-chloro-4-fluoro-phenoxy)propanoic acid |

| Alcohol | The alcohol that provides the ester's alkoxy group. Used in excess. | Ethanol |

| Catalyst | A strong Brønsted or Lewis acid. | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) organic-chemistry.org |

| Temperature | Typically reflux temperature of the alcohol. | ~78 °C for Ethanol |

| Water Removal | Method to shift equilibrium. | Azeotropic distillation, use of molecular sieves |

The Williamson ether synthesis is a robust and widely used method for forming the phenoxy ether linkage. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where a phenoxide ion displaces a halide from an alkyl halide. wikipedia.org

In the context of synthesizing Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate, this pathway involves the reaction between the sodium or potassium salt of 3-chloro-4-fluorophenol (B1581553) (the nucleophile) and an ethyl 3-halopropanoate, such as ethyl 3-bromopropanoate (B1231587) (the electrophile). byjus.com The reaction's success hinges on the use of a primary alkyl halide to avoid competing elimination reactions that are common with secondary and tertiary halides. wikipedia.orgmasterorganicchemistry.com

The first step is the deprotonation of the phenol (B47542) with a suitable base to form the more nucleophilic phenoxide. Common bases for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or weaker bases like potassium carbonate (K₂CO₃). byjus.com The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), which can solvate the cation but does not interfere with the nucleophile. wikipedia.orgchem-station.com

| Component | Role | Specific Reagents for Target Synthesis |

|---|---|---|

| Phenol | Nucleophile precursor | 3-chloro-4-fluorophenol |

| Base | Deprotonates the phenol | Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH) |

| Alkyl Halide | Electrophile | Ethyl 3-bromopropanoate or Ethyl 3-chloropropanoate |

| Solvent | Reaction medium | Acetonitrile, N,N-dimethylformamide (DMF) wikipedia.org |

| Temperature | Reaction condition | 50-100 °C wikipedia.org |

A more modern approach to forming the C-O ether bond is the Buchwald-Hartwig amination, which has been extended to etherification. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of aryl ethers from aryl halides and alcohols. researchgate.net This method is particularly valuable for its broad substrate scope and tolerance of various functional groups. wikipedia.org

To synthesize the target molecule, this reaction would couple 3-chloro-4-fluorophenol with an appropriate aryl halide or triflate. Alternatively, it could couple an aryl halide like 1-bromo-3-chloro-4-fluorobenzene with ethyl 3-hydroxypropanoate. The catalytic cycle involves a palladium(0) species, a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base. youtube.com

The key steps in the catalytic cycle are:

Oxidative Addition : The aryl halide adds to the Pd(0) complex to form a Pd(II) species. youtube.com

Ligand Exchange/Deprotonation : The alcohol coordinates to the palladium center, and the base facilitates deprotonation to form an alkoxide complex. youtube.com

Reductive Elimination : The aryl group and the alkoxy group are eliminated from the palladium, forming the desired C-O bond and regenerating the Pd(0) catalyst. youtube.com

This method can offer milder reaction conditions compared to the classical Ullmann condensation, a related copper-catalyzed reaction for diaryl ethers. researchgate.netnih.gov

Precursor and Intermediate Chemistry Relevant to Synthesis

The successful synthesis of this compound relies on the availability of two key building blocks: a halogenated phenol and a halogenated propanoic acid derivative.

The primary phenolic precursor required is 3-chloro-4-fluorophenol. This intermediate is typically synthesized from commercially available starting materials through multi-step sequences. A common strategy begins with a substituted nitrobenzene.

One established route starts from 3,4-dichloronitrobenzene. This compound undergoes a fluorine displacement reaction, followed by a hydrogenation reduction of the nitro group to an amine, and subsequent salt formation to yield 3-chloro-4-fluoroaniline (B193440) hydrochloride. google.com The aniline (B41778) can then be converted to the corresponding phenol via diazotization followed by hydrolysis.

Another route involves the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene. Using a catalyst such as platinum on carbon (Pt/C), the nitro group is selectively reduced to an amine, yielding 3-chloro-4-fluoroaniline with high purity and yield. google.com This aniline is a versatile intermediate for producing the target phenol. chemicalbook.commerckmillipore.comcdhfinechemical.com

| Starting Material | Key Transformations | Intermediate/Product |

|---|---|---|

| 3,4-Dichloronitrobenzene | 1. Fluorine displacement 2. Hydrogenation reduction | 3-chloro-4-fluoroaniline google.com |

| 3-chloro-4-fluoronitrobenzene | Catalytic hydrogenation (e.g., with Pt/C) | 3-chloro-4-fluoroaniline google.com |

The second crucial precursor is an ethyl ester of a 3-halopropanoic acid, most commonly Ethyl 3-bromopropanoate. This compound serves as the electrophile in the Williamson ether synthesis. There are two primary methods for its preparation. wikipedia.org

Esterification of 3-Bromopropionic Acid : This is a direct application of the Fischer esterification discussed previously. 3-Bromopropionic acid is reacted with ethanol in the presence of an acid catalyst to yield the ethyl ester. wikipedia.orggoogle.com

Hydrobromination of Ethyl Acrylate : An alternative route is the addition of hydrogen bromide (HBr) across the double bond of ethyl acrylate. This reaction proceeds via an anti-Markovnikov addition mechanism, placing the bromine atom at the beta-position (C3) of the propanoate chain. wikipedia.org This can be achieved by generating HBr in situ from a reagent like acetyl bromide and an alcohol. google.com

Both methods are effective for producing the required intermediate on a laboratory scale. wikipedia.orgorgsyn.org

Derivatization Strategies and Functional Group Transformations

The structural scaffold of this compound offers multiple sites for chemical modification, namely the ethyl ester group and the halogenated phenoxy moiety. These sites can be independently or concertedly modified to generate a diverse library of derivatives with tailored properties.

The ethyl ester functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for its conversion into other functional groups such as carboxylic acids, amides, other esters, and alcohols.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(3-chloro-4-fluoro-phenoxy)propanoic acid, under either acidic or basic conditions. researchgate.net Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide and is generally irreversible. purdue.edu Acid-catalyzed hydrolysis, on the other hand, is a reversible process and is usually performed by heating the ester in the presence of a dilute mineral acid. researchgate.net Enzymatic hydrolysis, employing lipases, offers a milder and often stereoselective alternative for this transformation. scielo.brcore.ac.uk

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. crdeepjournal.org This method is particularly useful for synthesizing a series of ester analogues with varying alkyl or aryl groups. For instance, reacting this compound with methanol (B129727) would yield mthis compound. Enzymatic transesterification is also a viable method for this conversion. fwi.co.uk

Amidation: The ethyl ester can be converted into the corresponding amide by reaction with ammonia, or primary or secondary amines. This reaction, known as aminolysis, can be facilitated by heating or by using catalysts. More recent methods involve the use of alkali metal amidoboranes for a rapid and high-yielding synthesis of amides from esters at room temperature. ijche.com

Reduction: The ester group can be reduced to a primary alcohol, 3-(3-chloro-4-fluoro-phenoxy)propan-1-ol, using strong reducing agents such as lithium aluminum hydride (LiAlH4). nih.govoperachem.com This transformation provides access to a different class of derivatives with a terminal hydroxyl group, which can be further functionalized.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis (Basic) | NaOH (aq), heat | 3-(3-chloro-4-fluoro-phenoxy)propanoic acid |

| Hydrolysis (Acidic) | H2SO4 (aq) or HCl (aq), heat | 3-(3-chloro-4-fluoro-phenoxy)propanoic acid |

| Transesterification | R'OH, acid or base catalyst | Alkyl 3-(3-chloro-4-fluoro-phenoxy)propanoate |

| Amidation | R'R''NH, heat or catalyst | N,N-dialkyl-3-(3-chloro-4-fluoro-phenoxy)propanamide |

| Reduction | LiAlH4, then H3O+ | 3-(3-chloro-4-fluoro-phenoxy)propan-1-ol |

This table provides a summary of common modifications of the ester group.

The 3-chloro-4-fluoro-phenoxy ring is an aromatic system that can undergo electrophilic aromatic substitution (EAS) reactions. The existing substituents—the chlorine atom, the fluorine atom, and the ether linkage—exert directing effects on incoming electrophiles. Both chlorine and fluorine are ortho-, para-directing deactivators, while the phenoxy group is an ortho-, para-directing activator. The interplay of these electronic effects, along with steric hindrance, will determine the regioselectivity of the substitution.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. core.ac.uk The position of nitration will be influenced by the directing effects of the existing substituents. For a related compound, 3-chloro-4-fluorobenzoic acid, nitration occurs at the 5-position. nih.gov

Halogenation: Further halogenation of the aromatic ring can be accomplished using elemental halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, FeCl3). core.ac.uk The position of the incoming halogen will be directed by the existing substituents.

Sulfonation: The introduction of a sulfonic acid group can be achieved by treating the compound with fuming sulfuric acid (H2SO4/SO3). core.ac.uk This reaction is typically reversible.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring, respectively, using an alkyl halide or an acyl halide in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). core.ac.uknih.gov These reactions are generally less effective on deactivated rings.

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO3, H2SO4 | Ethyl 3-(3-chloro-4-fluoro-5-nitro-phenoxy)propanoate |

| Bromination | Br2, FeBr3 | Ethyl 3-(5-bromo-3-chloro-4-fluoro-phenoxy)propanoate |

| Sulfonation | SO3, H2SO4 | Ethyl 3-(3-chloro-4-fluoro-5-sulfo-phenoxy)propanoate |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Ethyl 3-(5-acyl-3-chloro-4-fluoro-phenoxy)propanoate |

This table illustrates potential electrophilic aromatic substitution reactions on the phenoxy moiety.

Introducing additional halogens or other functional groups can be achieved through the electrophilic aromatic substitution reactions described in the previous section. For instance, direct chlorination or bromination can introduce another halogen atom onto the aromatic ring. The regioselectivity of these reactions is a critical aspect, governed by the electronic and steric effects of the substituents already present.

Furthermore, nucleophilic aromatic substitution (NAS) can be a viable strategy to replace one of the existing halogen atoms, particularly if the ring is sufficiently activated by electron-withdrawing groups. operachem.commdpi.com For example, in a system with a nitro group ortho or para to a halogen, the halogen can be displaced by a nucleophile. While the 3-chloro-4-fluoro-phenoxy moiety in the parent compound is not strongly activated for NAS, derivatives with additional electron-withdrawing groups could undergo such reactions.

Advanced Synthetic Approaches for Analogues

The development of more sophisticated synthetic methods allows for the preparation of complex analogues of this compound, including chiral molecules and the application of environmentally friendly synthetic protocols.

Many biologically active phenoxypropanoates are chiral, with one enantiomer often exhibiting significantly higher activity than the other. This has driven the development of stereoselective synthetic methods.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, the synthesis of the R-enantiomer of phenoxypropanoate herbicides can be achieved by the reaction of a substituted phenol with an S-configured ethyl lactate (B86563) derivative, proceeding through an SN2 reaction with inversion of configuration.

Enzymatic Resolution: This method involves the use of enzymes, typically lipases, to selectively hydrolyze or esterify one enantiomer of a racemic mixture of phenoxypropanoic acids or their esters, allowing for the separation of the two enantiomers. scielo.brmdpi.com For example, the enzymatic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for related compounds, has been demonstrated. nih.gov

Asymmetric Catalysis: The use of chiral catalysts can direct a reaction to produce a preponderance of one enantiomer. This can involve asymmetric hydrogenation of a corresponding unsaturated precursor or other asymmetric transformations.

| Method | Description | Example |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials. | Reaction of 3-chloro-4-fluorophenol with (S)-ethyl 2-chloropropanoate. |

| Enzymatic Resolution | Employs enzymes to separate enantiomers from a racemic mixture. | Lipase-catalyzed hydrolysis of racemic this compound. |

| Asymmetric Catalysis | Uses a chiral catalyst to favor the formation of one enantiomer. | Asymmetric hydrogenation of an unsaturated phenoxypropenoate precursor. |

This table summarizes key approaches for the stereoselective synthesis of chiral phenoxypropanoate analogues.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its analogues.

Phase-Transfer Catalysis (PTC): The synthesis of phenoxypropanoates often involves the reaction of a phenoxide salt (aqueous phase) with an alkyl halide (organic phase). Phase-transfer catalysis can significantly enhance the reaction rate under milder conditions by facilitating the transfer of the phenoxide ion into the organic phase. crdeepjournal.orgijche.comoperachem.com This can lead to reduced energy consumption and potentially the use of less hazardous solvents.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of organic reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating methods. anton-paar.comscispace.comsphinxsai.comyoutube.com This technique can be applied to the Williamson ether synthesis for the preparation of phenoxypropanoates.

Biocatalysis: As mentioned in the context of stereoselective synthesis, the use of enzymes as catalysts (biocatalysis) is a key principle of green chemistry. Enzymes operate under mild conditions (temperature, pH) in aqueous media, are highly selective, and are biodegradable.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact of a synthetic process.

Research Applications of Phenoxypropanoate Derivatives

Herbicidal Compound Research and Development

The most prominent application of phenoxypropanoate derivatives is in agriculture as selective herbicides. This area of research has a long history, leading to the creation of highly effective products for weed management in various crops.

The development of phenoxypropanoate herbicides, often referred to as "fop" herbicides (referring to the fenoxy-phenoxy feature), began with the discovery that these molecules could selectively control grass weeds in broadleaf crops. wikipedia.orgscispace.com Extensive research has been dedicated to optimizing the chemical structure of these compounds to enhance their efficacy, selectivity, and environmental profile.

Scientists have synthesized and tested numerous derivatives by modifying different parts of the molecule, such as the substituents on the phenyl rings and the ester group. For instance, the introduction of heterocyclic moieties, as seen in compounds like quizalofop-ethyl, has been shown to produce excellent herbicidal activity against both annual and perennial grasses. scispace.com The substitution of halogen atoms, such as chlorine and fluorine, on the phenoxy ring is a key strategy to modulate the compound's activity and selectivity. This optimization process has led to the development of a range of commercial herbicides. wikipedia.orggoogle.com

| Compound Name | Key Structural Feature | Primary Target Weeds | Selectivity |

|---|---|---|---|

| Fenoxaprop-P-ethyl | Benzoxazole moiety | Annual and perennial grasses (e.g., barnyard grass, foxtails) chemicalwarehouse.com | Safe for use in broadleaf crops like soybeans and cotton scispace.comchemicalwarehouse.com |

| Quizalofop-P-ethyl | Quinoxaline moiety | Annual and perennial grass weeds scispace.com | Effective in broadleaf crops such as soybeans, cotton, and rapeseed scispace.com |

| Fluazifop-P-butyl | Pyridine ring with a trifluoromethyl (CF3) group wikipedia.org | Grass weeds | Widely used in soybean cultivation wikipedia.org |

| Cyhalofop-butyl | Pyridine ring wikipedia.org | Weeds in rice fields | Specifically developed for rice crops wikipedia.org |

The herbicidal activity of phenoxypropanoate derivatives is primarily attributed to their role as inhibitors of a crucial plant enzyme. sdiarticle3.com

Inhibition of Acetyl-CoA Carboxylase (ACCase): The primary mode of action for this class of herbicides is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). wikipedia.orgchemicalwarehouse.com ACCase is a vital enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. chemicalwarehouse.comsdiarticle3.com By blocking this enzyme, the herbicide disrupts the production of lipids, leading to a breakdown of cell membrane integrity and ultimately causing the death of the susceptible plant. chemicalwarehouse.comsdiarticle3.com This mechanism is highly selective for grasses because the herbicides target the specific isoform of ACCase found only in the plastids of these species, leaving broadleaf plants largely unharmed. wikipedia.org

Induction of Oxidative Stress: A secondary mechanism of phytotoxicity involves the induction of oxidative stress. sdiarticle3.com The application of these herbicides can lead to the generation of reactive oxygen species (ROS). An excess of ROS can cause significant damage to cellular macromolecules, particularly membrane lipids, further compromising cell structure and function and contributing to cell death. sdiarticle3.com

| Mechanism | Molecular Target | Biochemical Effect | Physiological Outcome in Susceptible Plants |

|---|---|---|---|

| Primary: Enzyme Inhibition | Acetyl-CoA Carboxylase (ACCase) wikipedia.orgchemicalwarehouse.com | Blocks the rate-limiting step of lipid biosynthesis sdiarticle3.com | Disintegration of cell membranes, cessation of growth, cell death chemicalwarehouse.com |

| Secondary: Oxidative Stress | Cellular components | Generation of reactive oxygen species (ROS) sdiarticle3.com | Oxidative damage to lipids and other macromolecules, loss of membrane fluidity sdiarticle3.com |

Antimicrobial Agent Research

While the primary focus of phenoxypropanoate research has been on herbicidal applications, related chemical structures are being explored for their potential as antimicrobial agents. This research often involves targeting bacterial processes that are distinct from those affected by traditional antibiotics.

A modern approach to antimicrobial therapy is to target bacterial virulence factors rather than bacterial growth itself. This strategy aims to disarm pathogens, making them less capable of causing disease, which may reduce the evolutionary pressure for developing resistance. nih.govmednexus.org

Research into related phenyl esters has shown that they can function as inhibitors of key bacterial enzymes involved in virulence. For example, certain phenyl esters have been identified as inhibitors of the serine protease ClpXP in bacteria like Staphylococcus aureus. nih.gov ClpXP is a crucial contributor to virulence, and its inhibition can attenuate the production and secretion of toxins, such as α-hemolysin. nih.gov This line of inquiry suggests that the phenoxypropanoate scaffold could potentially be adapted to develop new anti-virulence agents.

The development of new antimicrobial drugs increasingly relies on structure-based design. This rational approach uses high-resolution structural information of microbial protein targets to design and synthesize inhibitor molecules with high specificity and potency. nih.govnih.gov The phenoxypropanoate structure, with its adaptable aromatic rings and side chain, serves as a potential scaffold for such design efforts.

By understanding the active sites of essential bacterial enzymes, chemists can modify the phenoxypropanoate framework to create compounds that fit precisely into these sites, blocking their function. mdpi.comdovepress.com Research on other heterocyclic compounds containing chloro and fluoro substitutions has demonstrated that these modifications can significantly influence antimicrobial activity. researchgate.netmdpi.com This principle could be applied to the targeted synthesis of novel phenoxypropanoate derivatives designed to inhibit specific bacterial targets, such as enzymes involved in cell wall synthesis or virulence factor production.

Exploratory Research in Other Biological Targets

The versatility of the phenoxypropanoate chemical structure has prompted exploratory research into other biological activities beyond agriculture and antimicrobial applications. This research is generally at a preclinical or laboratory stage. The broader class of phenylpropanoids, from which phenoxypropanoates are derived, encompasses a wide range of natural compounds in plants involved in defense against pathogens and other stressors. nih.gov

Investigations into synthetic derivatives of related structures have revealed a variety of pharmacological activities. For instance, studies on compounds with similar core structures have shown potential as enzyme inhibitors or modulators of cellular signaling pathways. mdpi.com This type of exploratory research seeks to identify novel biological targets for the phenoxypropanoate scaffold, potentially leading to the development of new research tools or therapeutic leads in areas outside of herbicidal and antimicrobial action.

Contributions to Agrochemical Innovations

Phenoxypropanoate derivatives are a cornerstone of modern herbicide development. These compounds are primarily recognized for their efficacy as graminicides, selectively controlling grass weeds in broadleaf crops. Their mode of action typically involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species. This enzyme is crucial for the biosynthesis of fatty acids, which are essential for building cell membranes and energy storage. By disrupting this process, phenoxypropanoate herbicides impede the growth of and ultimately kill the target weeds.

The development of various phenoxypropanoate esters has led to a range of commercial herbicides with differing selectivities and application timings. Notable examples from this chemical family include fenoxaprop-P-ethyl, quizalofop-P-ethyl, and fluazifop-P-butyl. Research in this area often focuses on structure-activity relationships, aiming to design new molecules with improved efficacy, a broader spectrum of controlled weeds, and enhanced crop safety.

Detailed research findings for specific phenoxypropanoate derivatives often include data on their herbicidal activity against various weed species at different application rates. However, no such specific data could be located for Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate.

Due to the lack of specific research findings for this compound, a data table detailing its specific research findings cannot be generated.

Analytical and Spectroscopic Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy each provide unique and complementary information.

High-Resolution NMR Spectroscopy

High-Resolution NMR (¹H and ¹³C) is the most powerful tool for elucidating the precise molecular structure. The expected chemical shifts and coupling constants can be predicted based on the analysis of similar substituted aromatic esters.

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons and the aliphatic protons of the ethyl propanoate chain. The three protons on the aromatic ring would appear as a complex multiplet system due to spin-spin coupling between themselves and with the fluorine atom. The propanoate moiety would show two triplets corresponding to the two methylene (B1212753) groups (-O-CH₂- and -CH₂-CO-) and a triplet for the terminal methyl group of the ethyl ester.

¹³C NMR: The carbon-13 NMR spectrum would show distinct resonances for each carbon atom in the molecule. The aromatic carbons would appear in the downfield region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The carbonyl carbon of the ester would be observed at a characteristic downfield shift. The remaining aliphatic carbons would be found in the upfield region of the spectrum.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Aromatic-H | 6.9 - 7.3 (m, 3H) | 116 - 155 |

| -O-CH₂- (propanoate) | ~4.3 (t, 2H) | ~65 |

| -CH₂-CO- | ~2.8 (t, 2H) | ~34 |

| Ester -O-CH₂- | ~4.2 (q, 2H) | ~61 |

| Ester -CH₃ | ~1.3 (t, 3H) | ~14 |

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation. The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.

The fragmentation pattern would likely involve characteristic losses. nih.govyoutube.com A primary fragmentation would be the cleavage of the ether bond, leading to the formation of ions corresponding to the 3-chloro-4-fluorophenoxy radical and the ethyl propanoate cation. researchgate.net Other significant fragments could arise from the loss of the ethoxy group (-OC₂H₅) from the molecular ion, followed by the loss of carbon monoxide (CO). libretexts.org

Predicted Key Mass Spectrometry Fragments

| m/z Value | Predicted Fragment Identity |

|---|---|

| 248/250 | [M]⁺ Molecular ion (with ³⁵Cl/³⁷Cl isotope pattern) |

| 203/205 | [M - OC₂H₅]⁺ |

| 145/147 | [Cl-F-C₆H₃-O]⁺ |

| 101 | [CH₂CH₂COOC₂H₅]⁺ |

FT-IR Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by several key absorption bands. researchgate.netlibretexts.org A strong absorption band corresponding to the C=O stretching of the ester group would be prominent. orgchemboulder.com The C-O stretching vibrations of the ether and ester groups would also be visible. orgchemboulder.com Additionally, characteristic peaks for the aromatic C=C stretching, C-H stretching (both aromatic and aliphatic), and the C-Cl and C-F stretching vibrations would be observed. vscht.czlibretexts.org

Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2980-2850 | Aliphatic C-H Stretch | Medium |

| ~1735 | C=O Ester Stretch | Strong |

| 1600-1450 | Aromatic C=C Stretch | Medium-Strong |

| 1250-1150 | Aryl-O-C Ether Stretch | Strong |

| 1150-1050 | C-O Ester Stretch | Strong |

| ~1200 | C-F Stretch | Strong |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the target compound may be amenable to direct GC-MS analysis, phenoxy acid derivatives are often analyzed after derivatization to improve their volatility and chromatographic behavior. nih.govresearchgate.net For instance, if analyzing the corresponding carboxylic acid, derivatization to its methyl or pentafluorobenzyl ester is a common practice. thermofisher.com For the title ethyl ester, direct injection would be feasible. A non-polar or medium-polarity capillary column would be suitable for separation. The mass spectrometer detector allows for positive identification of the compound based on its retention time and mass spectrum. hpst.cz

HPLC is the primary method for assessing the purity of non-volatile or thermally labile compounds. nih.gov A reversed-phase HPLC method would be most suitable for this compound. sielc.com This would typically involve a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). oatext.comgerli.com Isocratic or gradient elution can be employed to achieve optimal separation from any impurities. rsc.org Detection is commonly performed using a UV-Vis detector, set to a wavelength where the aromatic ring exhibits strong absorbance. econference.io

Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at a wavelength of ~220-280 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Crystallographic Analysis of Related Crystalline Forms

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a compound in its crystalline state. Although no specific crystallographic data for this compound are publicly available, insights can be drawn from the crystal structures of related fluoro- and chloro-substituted aromatic compounds. hhu.de

Thermogravimetric Analysis and Differential Scanning Calorimetry for Purity and Stability Studies

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and purity of a compound. iajps.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. nih.gov For this compound, a TGA thermogram would show a stable baseline until the onset of thermal decomposition. The temperature at which significant weight loss begins is an indicator of the compound's thermal stability. For related ester compounds, decomposition often occurs at temperatures above 200-250 °C. mdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. researchgate.net A DSC thermogram for a pure, crystalline sample of the compound would show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of melting are important physical properties. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point, making DSC a valuable tool for purity assessment.

Predicted Thermal Properties

| Analysis | Parameter | Predicted Value |

|---|---|---|

| TGA | Onset of Decomposition | > 200 °C |

| DSC | Melting Point | Sharp endotherm for a pure crystalline solid |

| DSC | Purity Indication | Broadened peak and depressed melting point for impure samples |

Future Research Directions and Emerging Trends

Rational Design and Synthesis of Novel Phenoxypropanoate Analogues with Enhanced Specificity

The rational design of new molecules is a cornerstone of modern drug discovery and agrochemical development. nih.gov For phenoxypropanoates, the goal is to create analogues with improved efficacy and selectivity, minimizing off-target effects. This can be achieved by systematically modifying the structure of Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate and studying the impact of these changes on its biological activity.

Future research in this area will likely focus on several key strategies:

Bioisosteric Replacement: Replacing the chloro and fluoro substituents on the phenyl ring with other functional groups that have similar electronic and steric properties. This can lead to analogues with altered metabolic stability, binding affinity, and selectivity.

Scaffold Hopping: Replacing the phenoxypropanoate core with different chemical scaffolds while maintaining the key pharmacophoric features. This can lead to the discovery of entirely new classes of compounds with similar biological activities but different intellectual property landscapes.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with systematic variations in the ester group, the linker, and the aromatic ring. The biological activity of these analogues would then be tested to build a comprehensive SAR model, guiding the design of more potent and selective compounds. nih.gov

An example of the importance of the heterocyclic moiety in similar compounds can be seen in the development of quinoxalinyloxy phenoxy propanoic acid derivatives, which have shown excellent herbicidal activity against grass weeds. scispace.com The exploration of such analogues of this compound could lead to the discovery of compounds with enhanced and more specific biological activities.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While some phenoxypropanoates are known to act as herbicides, the full spectrum of their biological targets and mechanistic pathways remains largely unexplored. scispace.com Future research will be directed towards identifying novel protein interactions and understanding the intricate cellular responses to compounds like this compound.

Key research avenues include:

Chemical Proteomics: Utilizing techniques like affinity chromatography and activity-based protein profiling to identify the direct binding partners of this compound in various biological systems.

High-Throughput Screening: Screening the compound against large panels of enzymes, receptors, and other biological targets to uncover unexpected activities. nih.gov

-Omics Technologies: Employing genomics, transcriptomics, proteomics, and metabolomics to analyze the global changes in a biological system upon treatment with the compound. This can provide valuable clues about its mechanism of action and potential off-target effects.

The discovery of novel biological targets could open up new therapeutic or agrochemical applications for this class of compounds. For instance, some phenoxyacetamide inhibitors have been found to target the type III secretion system in Pseudomonas aeruginosa, a mechanism unrelated to traditional herbicidal action. nih.gov

Development of Sustainable Synthetic Methodologies for Halogenated Organic Compounds

The synthesis of halogenated organic compounds often involves the use of hazardous reagents and generates significant chemical waste. nih.gov A major trend in modern chemistry is the development of green and sustainable synthetic methods that are more environmentally friendly. rsc.org

Future research in this area will focus on:

Catalytic Halogenation: Developing new catalysts that can introduce halogen atoms into organic molecules with high selectivity and efficiency, minimizing the need for stoichiometric halogenating agents. rsc.org

Flow Chemistry: Utilizing microreactor technology to perform halogenation reactions in a continuous and controlled manner, which can improve safety and reduce waste.

Biocatalysis: Employing halogenase enzymes to catalyze the halogenation of organic compounds under mild and environmentally benign conditions. nih.govacs.org Nature has evolved these enzymes to regioselectively halogenate a diverse range of molecules. acs.org

Alternative Solvents and Energy Sources: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, and alternative energy sources, like microwave or ultrasound irradiation, to reduce the environmental impact of the synthesis.

The development of sustainable synthetic routes to this compound and its analogues is crucial for their long-term viability and commercialization.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Key applications of AI and ML in the context of this compound include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models that can predict the biological activity of novel phenoxypropanoate analogues based on their chemical structure. nih.gov

De Novo Design: Using generative models to design new molecules with desired properties, such as high potency, selectivity, and favorable safety profiles. creative-biogene.comlbl.gov

Off-Target Prediction: Employing computational tools to predict the potential off-target interactions of a compound, helping to identify potential side effects early in the development process. mdpi.comfrontiersin.orgnih.gov This is crucial for designing compounds with enhanced specificity.

Reaction Prediction and Optimization: Using AI to predict the outcome of chemical reactions and to optimize reaction conditions, leading to more efficient and sustainable synthetic processes.

Q & A

Q. What are the recommended analytical techniques for characterizing Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate and verifying its structural integrity?

Methodological Answer:

- Gas Chromatography with Flame Ionization Detection/Mass Spectrometry (GC-FID/MS): Used to identify and quantify monomeric products derived from lignin deconstruction or synthetic intermediates. For example, GC-FID/MS can detect halogenated aromatic fragments and confirm ester group retention .

- Heteronuclear Single Quantum Coherence NMR (HSQC NMR): Resolves C–H correlations in aromatic and aliphatic regions, critical for verifying substitution patterns (e.g., chloro-fluoro-phenoxy groups) and ester linkage integrity. Cross-signal analysis in HSQC can track reaction progress, such as the disappearance of precursor signals .

- Elemental Analysis and Van Krevelen Diagrams: Provide empirical formulas and H/C vs. O/C ratios to assess purity and structural deviations caused by side reactions .

Table 1: Key Analytical Techniques

| Technique | Purpose | Example Application |

|---|---|---|

| GC-FID/MS | Quantify halogenated monomers | Detect 3-chloro-4-fluoro-phenoxy groups |

| HSQC NMR | Resolve C–H correlations | Confirm ester linkage stability |

| Van Krevelen Diagrams | Assess purity and side products | Monitor deoxygenation during synthesis |

Q. How can researchers synthesize this compound, and what are common pitfalls in its preparation?

Methodological Answer:

- Substitution Reactions: React 3-chloro-4-fluorophenol with ethyl 3-bromopropanoate in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Monitor reaction progress via TLC or GC-MS to avoid over-alkylation .

- Catalytic Stabilization: Use heterogeneous metal catalysts (e.g., Pd/C) to suppress side reactions, such as ester hydrolysis or aryl group reduction. Reductive conditions stabilize intermediates but require strict control of H₂ pressure .

- Pitfalls:

- Halogen Reactivity: Fluorine’s electronegativity can slow nucleophilic substitution; elevated temperatures (80–100°C) may be needed.

- Ester Hydrolysis: Avoid aqueous workup at acidic/basic pH. Use anhydrous solvents (e.g., DMF) and inert atmospheres .

Advanced Research Questions

Q. What mechanistic insights explain the role of metal catalysts in stabilizing this compound during lignin solvolysis?

Methodological Answer:

- Reductive Stabilization: Metal catalysts (e.g., Ru or Pd) hydrogenate reactive α,β-unsaturated intermediates, preventing repolymerization. For example, Pd/C reduces quinone methides to stable propanoate derivatives .

- Kinetic vs. Thermodynamic Control: Catalysts lower activation energy for reductive pathways, favoring monomer formation over condensed lignin structures. Monitor via time-resolved HSQC NMR to optimize catalyst loading .

- Contradiction Resolution: If monomer yields plateau, cross-validate GC-FID/MS and elemental data to distinguish between incomplete deconstruction (low catalyst activity) and side reactions (e.g., ether cleavage) .

Q. How does the electronic nature of the 3-chloro-4-fluoro-phenoxy group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS): The electron-withdrawing Cl and F groups meta-direct further substitutions. Use DFT calculations to predict regioselectivity in reactions with electrophiles (e.g., nitration) .

- Nucleophilic Displacement: Fluorine’s poor leaving-group ability necessitates strong nucleophiles (e.g., Grignard reagents) for phenoxy group modification. Kinetic studies under varying temperatures (25–60°C) can optimize displacement efficiency .

- Comparative Reactivity: Benchmark against non-halogenated analogs (e.g., Ethyl 3-phenoxypropanoate) via Hammett plots to quantify electronic effects on reaction rates .

Q. What experimental strategies address contradictions in stability data for this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies: Expose the compound to controlled humidity (20–80% RH), temperature (4–40°C), and light (UV/visible) for 1–4 weeks. Analyze degradation products via LC-MS to identify hydrolysis (ester cleavage) or photo-oxidation pathways .

- Stabilization Protocols:

- Antioxidants: Add 0.1% BHT to suppress radical-mediated degradation.

- Airtight Storage: Use amber vials with argon headspace to prevent moisture ingress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.